molecular formula C14H14ClN5O B2438153 (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone CAS No. 1147512-64-8

(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

Cat. No.: B2438153
CAS No.: 1147512-64-8
M. Wt: 303.75
InChI Key: IPEULSYJKWNTHA-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a pyrazine ring attached to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c15-13-11(2-1-3-18-13)14(21)20-8-6-19(7-9-20)12-10-16-4-5-17-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEULSYJKWNTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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